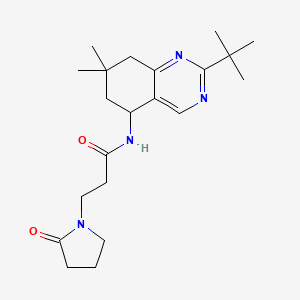![molecular formula C21H19N3O4S B6070009 4-(furan-2-yl)-5-(furan-2-ylmethyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B6070009.png)
4-(furan-2-yl)-5-(furan-2-ylmethyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(furan-2-yl)-5-(furan-2-ylmethyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),9,11-tetraen-6-one is a complex organic compound characterized by its unique tricyclic structure This compound features multiple functional groups, including furan rings, a methoxymethyl group, and a thia-triazatricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)-5-(furan-2-ylmethyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one involves multiple steps:
Formation of the Furan Rings: The initial step involves the synthesis of furan-2-yl and furan-2-ylmethyl groups through cyclization reactions of appropriate precursors under acidic or basic conditions.
Construction of the Thia-Triazatricyclic Core: This step requires the formation of the tricyclic structure through a series of cyclization and condensation reactions. Key reagents include sulfur-containing compounds and triazole precursors.
Introduction of Functional Groups: The methoxymethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings can undergo oxidation to form furanones under mild oxidizing conditions.
Reduction: The compound can be reduced at various positions, particularly at the furan rings and the tricyclic core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings and the methoxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Reduced furan derivatives, partially hydrogenated tricyclic structures.
Substitution Products: Halogenated furans, alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.
Materials Science: Its tricyclic core could be useful in the design of novel materials with specific electronic properties.
Biology
Drug Development: The compound’s structural complexity suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Biological Probes: It could be used as a probe to study biological pathways and interactions.
Medicine
Therapeutic Agents:
Diagnostic Tools: Its unique structure could be exploited in the design of diagnostic tools for detecting specific biomolecules.
Industry
Polymer Science: The compound could be used in the synthesis of novel polymers with unique properties.
Mechanism of Action
The mechanism by which 4-(furan-2-yl)-5-(furan-2-ylmethyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It could influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-yl)-5-(furan-2-ylmethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one: A similar compound lacking the methoxymethyl group.
4-(furan-2-yl)-5-(furan-2-ylmethyl)-13-(hydroxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one: A similar compound with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
Functional Groups: The presence of the methoxymethyl group distinguishes it from similar compounds, potentially altering its reactivity and interactions.
Structural Complexity: Its unique tricyclic structure with multiple functional groups sets it apart from simpler analogs, potentially offering distinct properties and applications.
Properties
IUPAC Name |
4-(furan-2-yl)-5-(furan-2-ylmethyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-12-9-13(11-26-2)16-17-18(29-20(16)22-12)21(25)24(10-14-5-3-7-27-14)19(23-17)15-6-4-8-28-15/h3-9,19,23H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIKIWFMSKZJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)N(C(N3)C4=CC=CO4)CC5=CC=CO5)SC2=N1)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B6069934.png)
![{4-[(1-NAPHTHYLOXY)METHYL]PHENYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B6069940.png)
![3-(4-bromophenyl)-3-oxo-2-[(2Z)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile](/img/structure/B6069956.png)
![3-({2-[(4-Tert-butylphenoxy)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6069963.png)
![1-(1-azepanyl)-3-[3-({[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6069968.png)
![[5-[[(2-Pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B6069973.png)
![ethyl (4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6069984.png)
![2-benzyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6069998.png)
![{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}(2-fluoro-4-biphenylyl)methanone](/img/structure/B6070001.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)cyclopentanecarboxamide](/img/structure/B6070004.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B6070013.png)
![N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2,2-diphenoxyacetamide](/img/structure/B6070018.png)
![N-[[1-(2-cyclopentylacetyl)piperidin-3-yl]methyl]-2,3-dimethoxybenzamide](/img/structure/B6070025.png)
